molecular formula C5H8F3NO2 B6265274 4-amino-3-(trifluoromethyl)butanoic acid CAS No. 1225600-75-8

4-amino-3-(trifluoromethyl)butanoic acid

Cat. No.: B6265274
CAS No.: 1225600-75-8
M. Wt: 171.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-(trifluoromethyl)butanoic acid is an organic compound that features a trifluoromethyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(trifluoromethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of trifluoromethylated intermediates with appropriate amine and carboxylic acid precursors. For example, the reaction of a trifluoromethylated alkyl halide with an amine under basic conditions can yield the desired product. Additionally, the use of protecting groups and subsequent deprotection steps may be necessary to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups and properties .

Scientific Research Applications

4-amino-3-(trifluoromethyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-(trifluoromethyl)butanoic acid is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability and enhanced reactivity compared to similar compounds .

Properties

CAS No.

1225600-75-8

Molecular Formula

C5H8F3NO2

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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